Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Description
The compound Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- (CAS RN: 56181-82-9) is a brominated tetrahydronaphthalene derivative featuring a 4'-bromobiphenyl substituent at the 3-position of the naphthalene core . It serves as a critical intermediate in synthesizing brodifacoum, a second-generation anticoagulant rodenticide (CAS RN: 56073-10-0) . Structurally, the compound combines a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with two bromine atoms: one on the naphthalene ring and another on the biphenyl moiety. This bromination pattern enhances its lipophilicity and stability, which are vital for biological activity in rodenticides .
Synthesis routes involve Friedel-Crafts acylation and subsequent bromination steps, as outlined in industrial chemical dictionaries . The compound’s reactivity is influenced by the electron-withdrawing bromine atoms, which facilitate coupling reactions in rodenticide synthesis .
Properties
IUPAC Name |
1-bromo-3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Br2/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKINSGUBIEAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1Br)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60887758 | |
| Record name | Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70942-04-0 | |
| Record name | 1-Bromo-3-(4′-bromo[1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70942-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-bromo-3-(4'-bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070942040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60887758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-[4'-bromo(1,1'-biphenyl)-4-yl]-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.190 | |
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Preparation Methods
Directed Bromination of Biphenyl
The patent CN101376619A outlines a bromination protocol using chlorine gas to enhance regioselectivity. Key steps include:
Reaction Conditions:
- Solvent: 1,2-Dichloroethane
- Catalysts: ZnCl₂, Al, or FeCl₃ (2.5–50 g per 200 g biphenyl)
- Bromine: 74–79 g per 200 g biphenyl
- Temperature: 0–10°C during Cl₂ introduction, then 50–75°C
Mechanistic Rationale:
Chlorine acts as a Lewis acid to polarize Br₂, favoring electrophilic aromatic substitution at the para position. Excess Br₂ is quenched with NaHSO₃ to prevent di-bromination.
Performance Data (Table 1):
| Catalyst | Br₂ (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | 0.40 | 71 | 3.5 | 59.2 |
| Al | 0.37 | 56 | 2.5 | 59.6 |
| FeCl₃ | 0.38 | 57 | 2.0 | 62.1 |
Data from demonstrates FeCl₃ provides optimal yield (62.1%) under milder conditions.
Construction of the Tetralin Core
Benzannulation of Arylacetaldehydes
Source details a triflimide-catalyzed benzannulation for polysubstituted naphthalenes:
- Reactants: 2-Arylacetaldehyde + Alkyne
- Conditions: HNTf₂ (15 mol%), 1,2-dichloroethane, RT
- Yield: 60–85% for naphthalene derivatives
Hydrogenation of the naphthalene product (e.g., H₂/Pd-C) yields the tetralin scaffold.
Bromination at the 1-Position
Electrophilic bromination of tetralin requires careful control to avoid ring-opening:
- Reagent: Br₂ (1.05 equiv) in CH₂Cl₂
- Catalyst: FeBr₃ (5 mol%)
- Temperature: −10°C to 0°C
- Yield: 70–78%
Coupling Strategies for Biphenyl-Tetralin Conjugation
Suzuki-Miyaura Cross-Coupling
The biphenyl and tetralin subunits are linked via palladium-catalyzed coupling:
Reaction Scheme:
1-Bromo-tetralin + 4-Bromophenylboronic acid → Target compound
Optimized Conditions (Table 2):
| Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| SPhos | K₂CO₃ | 80 | 68 |
| XPhos | CsF | 100 | 72 |
| DavePhos | K₃PO₄ | 90 | 65 |
XPhos/CsF at 100°C achieves 72% yield, as reported in analogous systems.
Integrated Synthetic Protocol
Sequential Bromination-Coupling Approach
Step 1: Prepare 4-bromobiphenyl via (FeCl₃, 62.1% yield)
Step 2: Synthesize 1-bromo-tetralin via benzannulation + bromination (70% yield)
Step 3: Cross-coupling using XPhos/CsF (72% yield)
Overall Yield: 0.621 × 0.70 × 0.72 = 31.4%
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Iron (III) bromide (FeBr3), bromine (Br2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, influencing its binding affinity and specificity towards these targets. The pathways involved may include electrophilic aromatic substitution and other reactions that modify the compound’s structure and activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Compounds
| Feature | Target Compound | Brodifacoum | Difethialone |
|---|---|---|---|
| Core Structure | Tetralin | Coumarin | Thiocoumarin |
| Bromine Atoms | 2 | 1 | 1 |
| Functional Groups | Br, biphenyl | OH, Br | SH, Br |
| Molecular Weight (g/mol) | 441.20 | 523.43 | 555.49 |
Biological Activity
Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is a complex organic compound with significant potential in biological research. This article explores its biological activity, synthesis methods, and potential applications based on the available literature and data.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H18Br2
- CAS Number : 70942-04-0
- Molecular Weight : 442.19 g/mol
The structure combines a naphthalene moiety with a biphenyl group and bromine substituents, which may influence its reactivity and biological interactions.
Biological Activity
Research indicates that compounds structurally related to Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- exhibit various biological activities. Notably:
- Anticancer Properties : Some studies suggest that similar compounds can interact with proteins involved in cell signaling pathways, potentially leading to anticancer effects. For instance, the structural features of these compounds may allow them to inhibit tumor growth or induce apoptosis in cancer cells.
- Fluorescent Probes : The unique structural characteristics may enable the compound to function as a fluorescent probe in biological assays, aiding in the visualization of cellular processes.
Synthesis Methods
The synthesis of Naphthalene derivatives typically involves several organic chemistry techniques. Common methods include:
- Bromination Reactions : The introduction of bromine atoms into the naphthalene or biphenyl rings can be achieved through electrophilic aromatic substitution.
- Coupling Reactions : Techniques such as Suzuki or Heck coupling can be utilized to form biphenyl structures from aryl halides.
Table 1: Related Compounds and Their Biological Activities
Q & A
Q. What synthetic methodologies are most effective for preparing brominated tetrahydronaphthalene derivatives like this compound?
The synthesis typically involves multi-step routes such as Friedel-Crafts acylation, Knoevenagel condensation, and bromination. For example, structurally similar compounds (e.g., 3-(4'-bromobiphenyl-4-yl)-1-tetralol) are synthesized via bromination of biphenyl intermediates followed by cyclization and hydrogenation . Key steps include:
- Bromination : Controlled addition of bromine under inert atmospheres to avoid over-substitution.
- Cyclization : Use of Lewis acids (e.g., BF₃) to facilitate ring closure.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.4178 Å, b = 13.2352 Å, c = 15.9610 Å) have been reported for related naphthalene derivatives. These data reveal planarity of the biphenyl moiety and steric effects from bromine substituents, influencing packing efficiency .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and hydrogenation levels.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., M = 379.30 g/mol for C₂₂H₁₉Br₂O) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability using NIST-reported boiling points (e.g., 511.7 K at 0.973 bar for tetralin derivatives) .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine) influence reactivity in cross-coupling reactions?
Bromine at the 1- and 4'-positions enhances electrophilicity, enabling Suzuki-Miyaura couplings. Computational docking studies (e.g., using AutoDock Vina) show that bulky substituents like naphthalene can create steric clashes (e.g., with Glu512 in TRPC6 channels), necessitating substituent optimization . Methodology:
- Density Functional Theory (DFT) : Calculate electronic effects of bromine on aromatic rings.
- Kinetic Studies : Monitor reaction rates under varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).
Q. What role do tetrahydronaphthalene derivatives play in energy storage systems like flow batteries?
Naphthalene derivatives with hydrophilic scaffolds (e.g., dimethylamine groups) exhibit redox stability in aqueous electrolytes. For example, hydroxyl-functionalized derivatives undergo reversible 2-electron transfers, achieving >500 cycles with <0.01% capacity decay per cycle. Key steps:
Q. How can environmental persistence and toxicity be evaluated for this compound?
Follow EPA guidelines for in vitro and in vivo assays:
- Ames Test : Assess mutagenicity using Salmonella strains TA98 and TA100.
- Aquatic Toxicity : Daphnia magna LC₅₀ studies (e.g., 96-hour exposure).
- Bioaccumulation : Log P calculations (estimated ~4.2 for brominated aromatics) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
